Scopolin
Overview
Description
Scopolin is a glucoside of scopoletin, a coumarin compound. It is formed by the action of the enzyme scopoletin glucosyltransferase. This compound is found in various plants, including Chamaemelum nobile . It plays a significant role in plant defense mechanisms and has various pharmacological properties.
Mechanism of Action
Target of Action
Scopolin, a glucoside of scopoletin , has been found to interact with several targets. It is an inhibitor of various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also interacts with proteins such as NF-κB, I-κB kinase β, I-κB kinase β-NEMO complex, and NF-κB-DNA complex . These targets play crucial roles in various biological processes, including inflammation, tumorigenesis, and neurological functions .
Mode of Action
This compound’s mode of action involves its interaction with its targets, leading to various changes in cellular functions. For instance, it obstructs VEGFR2 autophosphorylation and inhibits ERK1/2, p38 MAPK, and Akt activation, thereby inhibiting in vitro tube formation, proliferation, and migration in human umbilical vein endothelial cells . It also interferes with the synthesis of essential fungal cell components, disrupting cell walls and plasma membranes .
Biochemical Pathways
This compound affects multiple biochemical pathways. It modulates signaling pathways like nuclear erythroid factor-2 (NEF2)-related factor-2 (NRF-2), apoptosis/p53 signaling, nuclear factor-κB (NF-κB) signaling, autophagy signaling, hypoxia signaling, signal transducer and activator of transcription-3 (STAT3) signaling, Wnt-β signaling, and Notch signaling . These pathways are associated with the anti-inflammatory and anti-tumorigenesis potential of this compound .
Pharmacokinetics
Studies on scopoletin, the aglycone of this compound, have shown low bioavailability, rapid absorption, and extensive metabolism . These properties may be associated with its poor solubility in aqueous media
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to upregulate cell cycle arrest in cancer cells . It also shows anti-tumorigenic and anti-angiogenic activity by inhibiting vascular endothelial growth factor A (VEGFA), fibroblast growth factor 2 (FGF2), and extracellular signal-regulated kinase-1 (ERK-1) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the quantity of scopoletin, from which this compound is derived, in plants can be influenced by factors such as geographical region, altitude, and season
Biochemical Analysis
Biochemical Properties
Scopolin interacts with various enzymes, proteins, and other biomolecules. It is a part of the phenylpropanoid pathway in plants, which involves multiple types of chemical reactions catalyzed by enzymes such as tyrosine ammonia lyase (TAL), phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), feruloyl-CoA synthase (FCS), cinnamate-4-hydroxylase (C4H), and 4-hydroxyphenylacetic acid 3-hydroxylase A (HHA) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been indicated to have antimicrobial, anticancer, anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also shows anti-tumorigenic and anti-angiogenic activity by inhibiting vascular endothelial growth factor A (VEGFA), fibroblast growth factor 2 (FGF2), and extracellular signal-regulated kinase-1 (ERK-1) .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, scopoletin, the aglycone of this compound, has been shown to exhibit anti-tumorigenic and anti-angiogenic activity in a nude mouse xenograft model at dosages of 100 and 200 mg/kg .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway in plants . This pathway involves various enzymes and cofactors, and can affect metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Scopolin can be synthesized through the glucosylation of scopoletin. This process involves the enzyme scopoletin glucosyltransferase, which catalyzes the transfer of a glucose moiety to scopoletin . The reaction typically occurs under mild conditions, with the enzyme acting as a biocatalyst.
Industrial Production Methods
Industrial production of this compound involves the extraction of scopoletin from plant sources, followed by enzymatic glucosylation. Various extraction methods, such as traditional maceration and pressurized cyclic solid–liquid extraction, are used to obtain scopoletin from plants . The extracted scopoletin is then subjected to enzymatic glucosylation to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Scopolin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound by β-glucosidases results in the release of scopoletin and glucose . Oxidation reactions can modify the coumarin structure, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: β-glucosidases are commonly used to hydrolyze this compound under mild conditions (pH 5.5, 35°C).
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound derivatives.
Major Products
Hydrolysis: Scopoletin and glucose.
Oxidation: Various oxidized derivatives of scopoletin.
Scientific Research Applications
Scopolin has numerous scientific research applications in chemistry, biology, medicine, and industry. It is used as a model compound to study plant defense mechanisms and the role of glucosides in plant metabolism . In medicine, this compound and its aglycone scopoletin have shown potential as therapeutic agents due to their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . This compound is also used in the cosmetic industry for its skin-protective effects .
Comparison with Similar Compounds
Similar Compounds
Scopoletin: The aglycone of scopolin, with similar pharmacological properties.
Esculin: Another coumarin glucoside with similar antioxidant and anti-inflammatory effects.
Umbelliferone: A coumarin compound with comparable biological activities.
Uniqueness of this compound
This compound’s uniqueness lies in its glucoside structure, which enhances its solubility and stability compared to its aglycone, scopoletin . This makes this compound more suitable for certain applications, such as in the cosmetic industry, where stability and solubility are crucial.
Properties
IUPAC Name |
6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c1-22-9-4-7-2-3-12(18)23-8(7)5-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTCGCCQZOUMJJ-YMILTQATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967621 | |
Record name | Scopolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
531-44-2 | |
Record name | Scopolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scopolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scopolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCOPOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y49270PY8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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